Perfluorobutyloxirane
Description
Perfluorobutyloxirane, a distinct molecule within the fluorinated epoxide family, represents a significant point of interest in specialized chemical synthesis. This article explores its context within the broader fields of perfluorinated organic compounds and oxirane chemistry, its specific importance, and the historical evolution of its chemical class.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9O/c7-3(8,2-1-16-2)4(9,10)5(11,12)6(13,14)15/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHCBVYZWRKFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379702 | |
| Record name | Nonafluorobutylepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89807-87-4 | |
| Record name | Nonafluorobutylepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluoro-3-(heptafluoropropyl)-1,2-propenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Mechanistic Elucidation of Perfluorobutyloxirane
Advanced Methodologies for Perfluorobutyloxirane Synthesis
The synthesis of perfluorinated epoxides like this compound presents distinct challenges compared to their hydrocarbon counterparts. The strong electron-withdrawing nature of the perfluoroalkyl group deactivates the double bond towards traditional electrophilic epoxidation agents. googleapis.com Consequently, specialized methods have been developed to effect this transformation.
Catalytic Synthesis Approaches for Perfluorinated Epoxides
Catalytic methods offer efficient and selective routes to perfluorinated epoxides. A common strategy involves the epoxidation of the corresponding perfluoroalkene. For instance, the synthesis of hexafluoropropylene oxide (HFPO), a closely related and industrially significant perfluorinated epoxide, has been achieved through various catalytic systems. One such method involves the gas-phase epoxidation of hexafluoropropylene using molecular oxygen as the oxidant over a silver catalyst supported on γ-alumina (Ag/γ-Al2O3). scientific.net This approach has demonstrated selectivities towards HFPO of up to 41.8%. scientific.net Further modifications to the catalyst, including the use of impregnation-sedimentation methods and the addition of first-group metal salts, have been investigated to optimize reaction conditions. scientific.net
Another catalytic approach involves the use of transition metal complexes. For example, chiral (salen)Mn complexes have been employed for the epoxidation of alkenes in perfluorinated solvents under fluorous biphasic conditions. rsc.org While not specific to this compound, this methodology highlights the potential for developing stereoselective catalytic systems for perfluorinated olefins. Additionally, nickel-catalyzed reactions of highly fluorinated epoxides with halogens have been reported, suggesting the involvement of metal-carbene complexes and providing a pathway for further functionalization. acs.org
The carbonylation of fluorinated epoxides to their corresponding β-lactones has been achieved using a [(salph)Cr(THF)2]+[Co(CO)4]− catalyst, demonstrating the utility of catalytic systems in transforming perfluorinated epoxides into other valuable building blocks. nih.gov
Novel Reagents and Reaction Conditions for this compound Formation
The epoxidation of perfluoroolefins often requires nucleophilic oxidizing agents due to the electron-deficient nature of the double bond. A widely used method for the synthesis of perfluorinated epoxides, including analogues like hexafluoropropylene oxide, is the reaction of the corresponding perfluoroalkene with a hypochlorite (B82951) salt, such as sodium hypochlorite (NaOCl). googleapis.comfluoryx.comgoogle.com This reaction is typically carried out in a two-phase system consisting of an aqueous phase containing the hypochlorite and an organic phase. googleapis.comgoogle.com The use of hydrofluoroether solvents like C4F9OCH3 has been shown to give high yields of HFPO.
To facilitate the reaction between the aqueous and organic phases, phase-transfer catalysts are often employed. These catalysts can include quaternary ammonium (B1175870) salts, quaternary phosphonium (B103445) salts, quaternary arsonium (B1239301) salts, and lipophilic complexing agents. googleapis.comgoogle.comgoogle.com The reaction temperature is a critical parameter and is generally maintained between -25°C and 60°C. googleapis.comgoogle.com
The oxidation of various perfluoroolefins with sodium hypochlorite in acetonitrile (B52724) has been shown to produce the corresponding epoxides in high yields. sibran.ru This method is effective for internal and cyclic perfluoroalkenes, with yields approaching quantitative values. sibran.ru
| Oxidizing Agent | Catalyst/Solvent System | Substrate | Product | Yield (%) | Selectivity (%) | Reference |
| Sodium Hypochlorite (NaOCl) | C4F9OCH3 / Water (two-phase) | Hexafluoropropylene | Hexafluoropropylene Oxide | >40 | >70 | |
| Molecular Oxygen (O2) | Ag/γ-Al2O3 | Hexafluoropropylene | Hexafluoropropylene Oxide | - | 41.8 | scientific.net |
| Sodium Hypochlorite (NaOCl) | Acetonitrile / Water | Perfluoro-2-hexene | Perfluoro-2,3-epoxyhexane | ~95 | - | sibran.ru |
| Sodium Hypochlorite (NaOCl) | Acetonitrile / Water | Perfluoro-1-hexene | Perfluoro-1,2-epoxyhexane | Lower than internal | - | sibran.rugoogle.com |
Stereoselective Synthesis of this compound
The stereoselective synthesis of epoxides is a critical area of research, enabling the production of enantiomerically pure compounds for various applications. uzh.chrsc.org While specific methods for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied. uzh.ch
One approach involves the use of chiral catalysts, such as the chiral (salen)Mn complexes mentioned earlier, which have been successful in the epoxidation of other alkenes. rsc.org The development of catalysts specifically designed for perfluorinated olefins could lead to enantioselective routes to this compound. Another strategy is the use of biocatalysts, such as monooxygenases, which have demonstrated high enantioselectivity in the synthesis of chiral sulfoxides and could potentially be adapted for the epoxidation of perfluoroalkenes. ucl.ac.uk
Furthermore, the development of predictive models based on quantum chemistry and machine learning is an emerging tool to guide the stereoselective synthesis of complex molecules. rsc.org Such computational approaches could aid in the design of chiral ligands or catalysts for the asymmetric epoxidation of perfluoro-1-hexene.
Reaction Mechanisms in this compound Formation
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting product outcomes. The formation of this compound from its corresponding alkene involves a sequence of elementary steps, including the formation of intermediates and transition states. khanacademy.org
Electron-Pushing Formalism in Oxirane Ring Closure/Opening
The electron-pushing formalism, using curved arrows, is a valuable tool for depicting the movement of electron pairs during a reaction. oregonstate.eduorganicchemistrydata.org In the context of perfluorinated epoxide formation via hypochlorite oxidation, the mechanism is considered a nucleophilic epoxidation.
The reaction is believed to proceed via the nucleophilic attack of the hypochlorite anion (OCl⁻) on one of the carbon atoms of the electron-deficient double bond of the perfluoroalkene. sibran.ru Density functional theory (DFT) calculations on the epoxidation of hexafluoropropylene suggest that the nucleophilic attack of OCl⁻ on the β-carbon is energetically favorable over attack at the α-carbon. This initial attack forms a carbanion intermediate. The subsequent step involves an intramolecular nucleophilic substitution, where the newly formed carbanion displaces the chloride ion, leading to the closure of the oxirane ring. sibran.ru
Ring Opening: The opening of the oxirane ring in perfluorinated epoxides can occur under both acidic and basic conditions. libretexts.org Under basic conditions, the reaction proceeds via an SN2 mechanism, where a nucleophile attacks the less substituted carbon atom. libretexts.org In acidic conditions, the epoxide oxygen is first protonated, followed by nucleophilic attack, which typically occurs at the more substituted carbon due to the partial positive charge stabilization by the perfluoroalkyl group. libretexts.org The electron-pushing formalism for these ring-opening reactions helps to visualize the bond-breaking and bond-forming steps. oregonstate.eduyoutube.com
Intermediates and Transition States in this compound Synthesis
A reaction mechanism can involve one or more intermediates, which are species that are formed and consumed during the reaction. khanacademy.orgfiveable.me In the synthesis of this compound from perfluoro-1-hexene and hypochlorite, a key intermediate is the carbanion formed after the initial nucleophilic attack of the hypochlorite ion. sibran.ru
Transition states represent the highest energy points along the reaction coordinate and are transient configurations that cannot be isolated. organicchemistrytutor.comyoutube.com For each elementary step in the reaction mechanism, there is a corresponding transition state. organicchemistrytutor.com For the ring-closure step, the transition state would involve the partial formation of the C-O bond and the partial breaking of the C-Cl bond. Computational studies, such as DFT calculations, can be used to model the structures and energies of these transition states and intermediates, providing valuable insights into the reaction pathway. e3s-conferences.org
| Reaction Step | Reactants | Intermediate/Transition State | Products |
| Nucleophilic Attack | Perfluoro-1-hexene + OCl⁻ | Transition State: Partial bond formation between O and C, partial charge development. Intermediate: Halohydrin anion (carbanion). | Halohydrin anion |
| Ring Closure | Halohydrin anion | Transition State: Partial C-O bond formation and partial C-Cl bond cleavage. | This compound + Cl⁻ |
Kinetic and Thermodynamic Considerations in this compound Reactions
The reactivity of perfluorinated oxiranes like this compound is governed by a complex interplay of kinetic and thermodynamic factors. The high degree of fluorination significantly influences the electronic properties of the oxirane ring, leading to distinct reaction pathways compared to their non-fluorinated hydrocarbon counterparts. Research in this area, particularly through computational and theoretical studies, has been crucial for elucidating the underlying principles of these reactions.
Kinetically, the reactions of perfluorinated epoxides exhibit unique characteristics, particularly in their regioselectivity during nucleophilic attack. While typical epoxides undergo nucleophilic attack at the less sterically hindered carbon atom under neutral or basic conditions, perfluorinated epoxides often show a preference for attack at the more substituted carbon. mdpi.com This "abnormal" regioselectivity has been a subject of significant investigation.
Theoretical studies on hexafluoropropylene oxide (HFPO), a close structural analogue of this compound, have provided critical insights. Using density functional theory (DFT), researchers have modeled the ring-opening reaction by a fluoride (B91410) ion. These calculations reveal that the kinetic preference for attacking the more sterically hindered carbon atom stems from a lower activation free energy barrier compared to the attack at the less hindered carbon. mdpi.com
The origin of this lower barrier is not due to the inherent electrophilicity of the carbon atom alone but is primarily attributed to the distortion energy required to reach the transition state. The attack at the more hindered carbon requires less energy to deform the molecule into the transition state geometry. This is because the presence of fluorine atoms strengthens the C(α)-O bond (the less substituted carbon) through negative hyperconjugation—an interaction between the lone pair of the epoxide oxygen and the antibonding C-F orbital. This bond strengthening makes the C(α)-O bond harder to break, thus raising the activation energy for an attack at this position. mdpi.com In contrast, the C(β)-O bond (the more substituted carbon) is comparatively weaker, leading to a lower energy transition state for the nucleophilic attack at the β-carbon. mdpi.com
The table below presents computed Gibbs free energy data for the fluoride-initiated ring-opening of hexafluoropropylene oxide (HFPO), which serves as a model for understanding the kinetic and thermodynamic landscape of this compound reactions.
| Reaction Pathway | Species | Description | Computed Gibbs Free Energy (ΔG) |
| Attack at β-Carbon (more hindered) | Transition State (TS1β) | The energy barrier for the nucleophile to attack the more substituted carbon. | 7.6 kcal/mol |
| Attack at β-Carbon (more hindered) | Intermediate (Int1β) | The product formed immediately after the ring-opening at the β-carbon. | -41.3 kcal/mol |
| Attack at α-Carbon (less hindered) | Transition State (TS1α) | The energy barrier for the nucleophile to attack the less substituted carbon. | 16.9 kcal/mol |
| Attack at α-Carbon (less hindered) | Intermediate (Int1α) | The product formed immediately after the ring-opening at the α-carbon. | -28.1 kcal/mol |
| Data sourced from a theoretical study on hexafluoropropylene oxide (HFPO) and is representative of the relative energetics in perfluorinated epoxides. mdpi.com |
Polymerization Science and Macromolecular Engineering of Perfluorobutyloxirane
Perfluorobutyloxirane as a Monomer in Advanced Polymer Systems
The polymerization of this compound allows for the creation of polymers with specialized properties. The oxirane ring of the monomer is susceptible to ring-opening polymerization, a process that can be initiated by various methods to produce linear or more complex polymer architectures. wikipedia.org
Ring-Opening Polymerization of this compound
Ring-opening polymerization (ROP) is a primary method for synthesizing polymers from cyclic monomers like this compound. wikipedia.org This process is driven by the relief of ring strain in the three-membered oxirane ring. wikipedia.org The polymerization can proceed through different mechanisms, including cationic and anionic pathways, each influencing the final polymer structure and properties. wikipedia.org
Cationic Ring-Opening Polymerization: In cationic ROP, an initiator generates a cationic species that attacks the oxygen atom of the oxirane ring, initiating polymerization. wikipedia.org The propagation then proceeds by the sequential addition of monomer units to the growing cationic chain end. wikipedia.org This method is often rapid but can be challenging to control, potentially leading to side reactions and a broad molecular weight distribution. mit.edu Protic acids and Lewis acids are common initiators for cationic polymerization. mit.edu The process follows the mechanistic steps of initiation, propagation, and termination, resulting in linear polymer chains. wikipedia.org
Anionic Ring-Opening Polymerization: Anionic ROP involves a nucleophilic initiator that attacks one of the carbon atoms of the oxirane ring. du.edu.eg This process can lead to "living" polymerization, where termination and chain transfer reactions are minimal. du.edu.egethernet.edu.et Living anionic polymerization allows for excellent control over molecular weight and the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index). ethernet.edu.et Common initiators for anionic polymerization include organometallic compounds like butyllithium. libretexts.org
Copolymerization Strategies Involving this compound
Copolymerization introduces different monomer units into the polymer chain, allowing for the tailoring of material properties. This compound can be copolymerized with other monomers to create materials that combine the properties of both constituents.
Block Copolymers: Living polymerization techniques, particularly anionic polymerization, are well-suited for the synthesis of block copolymers. ethernet.edu.et After the polymerization of one monomer is complete, a second monomer can be introduced to the living polymer chains, resulting in a block copolymer architecture. ethernet.edu.et This strategy allows for the creation of materials with distinct segments, such as a fluorinated block from this compound and a non-fluorinated block from another monomer.
Random and Alternating Copolymers: In random copolymerization, the monomers are incorporated into the polymer chain in a statistical fashion. The reactivity ratios of the comonomers determine the final composition and sequence distribution. Alternating copolymers, where the monomers add in a regular alternating sequence, can also be synthesized under specific conditions.
Graft Copolymers: Graft copolymers can be prepared by creating active sites on a pre-existing polymer backbone, from which this compound can be polymerized as side chains. researchgate.net Radiation-induced graft copolymerization is one such technique that can be used to modify the surface of polymer substrates. mdpi.com
Controlled Polymerization Techniques for this compound Derivatives
Controlled polymerization methods are essential for producing well-defined polymers with predictable molecular weights and narrow molecular weight distributions. fiveable.me These techniques are crucial for tailoring the properties of this compound-based polymers for specific applications.
Living Polymerization: As mentioned, living anionic polymerization offers excellent control over the polymerization of suitable monomers. ethernet.edu.et The absence of termination and chain transfer reactions allows for the synthesis of polymers with a predetermined molecular weight and a very narrow molecular weight distribution (PDI < 1.1). ethernet.edu.etfiveable.me
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide control over radical polymerization processes. specificpolymers.comnih.gov These methods introduce a dynamic equilibrium between active and dormant polymer chains, minimizing irreversible termination reactions. specificpolymers.com While typically applied to vinyl monomers, the principles of controlled radical polymerization can be adapted for the synthesis of complex polymer architectures that may incorporate fluorinated segments. mdpi.com
| Polymerization Technique | Key Features | Suitability for this compound |
| Cationic ROP | Fast reaction rates, can be initiated by acids. mit.edu | Applicable, but control can be challenging. mit.edu |
| Anionic ROP | Can be "living," allowing for excellent control over molecular weight and architecture. ethernet.edu.et | Highly suitable for producing well-defined polymers. |
| Block Copolymerization | Creates polymers with distinct segments. | Achievable via living polymerization techniques. ethernet.edu.et |
| Controlled Radical Polymerization | Provides control over radical processes, enabling synthesis of complex architectures. specificpolymers.commdpi.com | Potentially applicable for creating copolymers with other monomer types. |
Structural and Microstructural Control in this compound-Based Polymers
The macroscopic properties of polymers are directly influenced by their microscopic structure, including architecture, topology, molecular weight, and molecular weight distribution. wikipedia.org
Architecture and Topology of this compound Polymers
The architecture of a polymer refers to the arrangement of its monomer units. wikipedia.org this compound can be used to create various polymer architectures:
Linear Polymers: These are formed through the straightforward chain-growth polymerization of the monomer. cmu.edu
Branched Polymers: Branching can be introduced by using multifunctional initiators or through chain transfer reactions. wikipedia.org Random branching can occur when a growing polymer chain abstracts an atom from another polymer chain, creating a new growth site. wikipedia.org
Star Polymers: These consist of multiple polymer arms radiating from a central core. researchgate.net They can be synthesized by using a multifunctional initiator from which the polymer chains grow outwards. researchgate.net
Comb and Brush Polymers: These architectures feature polymeric side chains grafted onto a polymer backbone. wikipedia.org
Cross-linked Networks: Covalent bonds between polymer chains lead to the formation of a three-dimensional network. wikipedia.org This process, known as crosslinking, significantly increases the material's rigidity and thermal stability. wikipedia.org
The topology of a polymer describes the connectivity of its constituent parts. wikipedia.org For example, linear chains have a simple topology, while cyclic or knotted polymers possess more complex topologies. wikipedia.org The architecture and topology of this compound-based polymers have a profound impact on their physical properties, such as solution viscosity, melt flow, and mechanical strength. wikipedia.org
Molecular Weight and Distribution in this compound Polymerization
The molecular weight of a polymer is a critical parameter that dictates its physical and mechanical properties. 4spe.org In polymer science, several average molecular weights are used to characterize a polymer sample:
Number-average molecular weight (Mn): This is the total weight of all polymer molecules in a sample divided by the total number of polymer molecules. researchgate.net
Weight-average molecular weight (Mw): This average is more sensitive to the presence of high molecular weight chains. researchgate.net
The Polydispersity Index (PDI) , which is the ratio of Mw to Mn (PDI = Mw/Mn), describes the breadth of the molecular weight distribution. researchgate.net A PDI value close to 1.0 indicates a narrow distribution, where most polymer chains have similar lengths. This is characteristic of polymers synthesized via controlled or living polymerization methods. fiveable.me A higher PDI value signifies a broader distribution with a wider range of chain lengths. d-nb.info
The ability to control the molecular weight and PDI is crucial for tailoring the properties of this compound polymers. For instance, higher molecular weight generally leads to increased mechanical strength and toughness due to greater chain entanglement. 4spe.org Controlled polymerization techniques are therefore essential for producing materials with optimized and reproducible performance characteristics. mdpi.com
| Property | Description | Impact on Polymer Characteristics |
| Architecture | The arrangement of monomer units (e.g., linear, branched, star). wikipedia.org | Affects viscosity, solubility, and mechanical properties. wikipedia.org |
| Topology | The connectivity of the polymer chain (e.g., linear, cyclic). wikipedia.org | Influences chain entanglement and relaxation dynamics. researchgate.net |
| Molecular Weight | The average mass of the polymer chains. 4spe.org | Determines strength, toughness, and melt viscosity. 4spe.org |
| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. researchgate.net | A lower PDI suggests more uniform chain lengths and more predictable properties. fiveable.me |
Functionalization of this compound Polymer Chains
The functionalization of poly(this compound) introduces a versatile method for tailoring the polymer's properties to suit specific applications. This process involves the chemical modification of the polymer chains, either by altering the perfluorobutyl side chains or by targeting the polymer backbone and its end groups. These modifications can significantly influence the material's surface energy, chemical reactivity, and compatibility with other materials.
Functionalization strategies can be broadly categorized into two main approaches: post-polymerization modification and the polymerization of functionalized monomers. Post-polymerization modification involves altering the already formed polymer, while the latter approach incorporates functional groups by synthesizing and then polymerizing or copolymerizing functionalized this compound monomers.
Side-Chain Functionalization
The perfluorobutyl side chains of poly(this compound) are generally considered to be chemically inert, a characteristic feature of perfluoroalkyl groups. However, advanced chemical methods can be employed to introduce functionality. One such approach is the use of highly reactive species that can activate the strong carbon-fluorine (C-F) bonds, although this often requires harsh reaction conditions.
A more common and versatile strategy for introducing side-chain functionality is through the copolymerization of this compound with a functionalized comonomer. For instance, a glycidyl (B131873) ether comonomer containing a reactive group (e.g., an ester, azide, or alkyne) can be incorporated into the polymer backbone. The pendant functional groups can then undergo a variety of subsequent chemical transformations.
An example of post-polymerization modification on a related fluoropolymer system involves the use of a photoacid generator. In a study on poly(pentafluorophenyl methacrylate) (PPFMA) and its copolymers with 4-vinylbenzyl glycidyl ether (VBGE), UV irradiation in the presence of a photoacid generator led to chemical changes in the polymer film. mdpi.comnih.gov This resulted in the cleavage of the pentafluorophenyl group to form carboxylic acid groups and the reaction of epoxy groups, leading to changes in surface wettability and increased adsorption of biomolecules. mdpi.comnih.gov While not directly on poly(this compound), this demonstrates a potential pathway for modifying fluoropolymers with suitable reactive groups.
Table 1: Potential Side-Chain Functionalization Reactions via Copolymerization
| Functional Comonomer | Reagent | Resulting Functional Group | Potential Application |
| Glycidyl ether with azide | Alkyne-containing molecule (Click Chemistry) | Triazole linkage | Bioconjugation |
| Glycidyl ether with alkyne | Azide-containing molecule (Click Chemistry) | Triazole linkage | Material cross-linking |
| Glycidyl ether with ester | Amine | Amide | Altered solubility/reactivity |
| Glycidyl ether with hydroxyl | Isocyanate | Urethane | Modified mechanical properties |
This table presents hypothetical functionalization routes for a copolymer of this compound, drawing analogies from established polymer chemistry.
End-Group Functionalization
For instance, in anionic ring-opening polymerization of epoxides, the initiator used can introduce a specific functional group at the beginning of the polymer chain (the α-end group). The termination step, often involving a proton source, typically results in a hydroxyl end group (the ω-end group). This terminal hydroxyl group is a versatile handle for a wide range of subsequent chemical modifications.
Research on other polyethers and fluoropolymers has demonstrated various end-group functionalization techniques. For example, the terminal hydroxyl groups of polyethers can be converted into esters, ethers, or urethanes through reactions with acyl chlorides, alkyl halides, or isocyanates, respectively. In the context of fluorinated polymers, end-group functionalization has been used to attach specific moieties that can influence surface properties or enable further reactions. researchgate.net
Table 2: Representative End-Group Functionalization Reactions for Hydroxyl-Terminated Poly(this compound)
| Reagent | Reaction Type | Resulting End Group | Purpose |
| Acyl Chloride | Esterification | Ester | Hydrophobicity/Reactivity tuning |
| Alkyl Halide (Williamson Ether Synthesis) | Etherification | Ether | Increased chemical stability |
| Isocyanate | Urethane Formation | Urethane | Chain extension/cross-linking |
| (3-Isocyanatopropyl)triethoxysilane | Silanization | Silyl Ether | Surface adhesion promotion |
This table is based on well-established reactions for hydroxyl-terminated polymers and provides a conceptual framework for the functionalization of poly(this compound) end groups.
The ability to functionalize the side chains and end groups of poly(this compound) significantly expands its utility. These modifications allow for the fine-tuning of its physical and chemical properties, enabling the development of advanced materials for a wide range of technological applications.
Computational and Theoretical Investigations of Perfluorobutyloxirane
Quantum Chemical Studies of Perfluorobutyloxirane
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecular properties of perfluorinated epoxides. These computational methods allow for a detailed examination of the electronic structure, bonding, and reactivity, which are challenging to determine experimentally.
The introduction of fluorine atoms into an epoxide ring dramatically alters its electronic structure and bonding characteristics. In hexafluoropropylene oxide (HFPO), the C(α)-O bond is found to be shorter and stronger than the C(β)-O bond. mdpi.com This is attributed to the influence of negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding C-F orbital, which particularly strengthens the C(α)-O bond. mdpi.com
The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) and the fluorine atoms significantly influences the electrophilicity of the carbon atoms in the oxirane ring. mdpi.com Computational analyses indicate that the β-carbon, substituted with the -CF3 group, is more electrophilic than the α-carbon. mdpi.com This heightened electrophilicity at the more sterically hindered position is a key factor in the unusual regioselectivity observed in the ring-opening reactions of HFPO. mdpi.com
Table 1: Calculated Bond Lengths and Electrophilicity Indexes for Hexafluoropropylene Oxide (HFPO) Data modeled from DFT calculations on HFPO.
| Parameter | Value | Reference |
|---|---|---|
| C(α)-O Bond Length | 1.374 Å | mdpi.com |
| C(β)-O Bond Length | 1.415 Å | mdpi.com |
| Electrophilicity Index (β-C) | Higher | mdpi.com |
| Electrophilicity Index (α-C) | Lower | mdpi.com |
Frontier molecular orbital (FMO) theory is crucial for understanding the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how a molecule interacts with other chemical species. numberanalytics.com
For perfluorinated epoxides like HFPO, fluorine substitution significantly lowers the energy of the LUMO. mdpi.com This makes the molecule a better electron acceptor and enhances its reactivity towards nucleophiles. The LUMO is primarily localized on the antibonding C-O orbitals of the epoxide ring. mdpi.com Theoretical studies have shown that the antibonding C(β)-O orbital is lower in energy than the antibonding C(α)-O orbital, which is consistent with the β-carbon being the preferred site for nucleophilic attack. mdpi.com The enhanced interaction between the HOMO of a nucleophile and the lowered LUMO of the fluorinated epoxide facilitates the ring-opening reaction. mdpi.com
Table 2: Frontier Orbital Characteristics of Hexafluoropropylene Oxide (HFPO) Conceptual data based on theoretical studies of HFPO.
| Orbital | Key Characteristic | Implication for Reactivity | Reference |
|---|---|---|---|
| LUMO | Energy is lowered by fluorine substitution. | Enhanced reactivity towards nucleophiles. | mdpi.com |
| LUMO Localization | Primarily on antibonding C-O orbitals. | Directs nucleophilic attack to the epoxide ring. | mdpi.com |
| Relative Energy of Antibonding Orbitals | C(β)-O orbital is lower in energy than C(α)-O. | Favors nucleophilic attack at the β-carbon. | mdpi.com |
Computational chemistry can predict spectroscopic properties, such as vibrational and electronic spectra, which can aid in the characterization of molecules. For HFPO, the infrared (IR) spectrum has been reported and shows characteristic C-F stretching vibrations in the region of 1000–1300 cm⁻¹ and ether C-O-C bands around 1100 cm⁻¹. chemours.com Theoretical frequency calculations using DFT methods can reproduce these experimental spectra with good accuracy. core.ac.uk
Electronic spectra, which involve transitions between electronic energy levels, can also be predicted. The electronic transitions in molecules like HFPO are typically in the ultraviolet region and correspond to excitations from occupied molecular orbitals to unoccupied ones.
Table 3: Predicted Vibrational Frequencies for Key Modes in a Perfluorinated Epoxide (Modeled on HFPO) Representative data based on known spectral regions for fluorinated compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-F Stretch | 1000 - 1300 | |
| C-O-C Stretch (ether) | ~1100 |
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Dynamics Simulations and Conformation Analysis of this compound
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.govmdpi.com For a molecule like this compound, MD simulations can provide insights into its flexibility, how it interacts with other molecules, and the effects of solvents.
The perfluorobutyl chain attached to the oxirane ring of this compound will have multiple rotational degrees of freedom, leading to a complex conformational landscape. The presence of bulky, electronegative fluorine atoms will create significant steric and electrostatic interactions that govern the preferred conformations.
Studies on fluorinated ethers have shown that the gauche conformation around C-C bonds adjacent to an ether oxygen is often favored due to hyperconjugation effects. beilstein-journals.org For the perfluorobutyl chain, the rotational barriers around the C-C bonds will be influenced by the repulsion between adjacent CF2 groups. It is expected that the molecule will adopt conformations that minimize these repulsive interactions, likely leading to a more rigid structure compared to its non-fluorinated hydrocarbon analogue.
Table 4: Hypothetical Torsional Preferences in the Perfluorobutyl Chain Based on general principles of conformational analysis of fluorinated compounds.
| Dihedral Angle | Expected Stable Conformer(s) | Governing Factor | Reference |
|---|---|---|---|
| O-C-C-F | Gauche | Hyperconjugation | beilstein-journals.org |
| F-C-C-F | Anti/Trans | Steric and electrostatic repulsion | beilstein-journals.org |
The solvation of this compound will be dictated by its highly fluorinated and polar nature. Perfluorinated compounds are known for their low polarizability and weak intermolecular interactions, leading to their characteristic non-polar yet non-lipophilic (fluorous) properties.
MD simulations can be used to study the solvation of this compound in various solvents. In aqueous environments, the molecule is expected to be poorly soluble. In non-polar organic solvents, solubility is also likely to be limited. Specialized fluorous solvents would be the most suitable for dissolving such a compound. Studies on the stability of HFPO derivatives have been conducted in solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile (B52724), where degradation was observed over time. nih.gov
Table 5: Expected Solvation Behavior of this compound Based on general properties of perfluorinated compounds and studies on HFPO derivatives.
| Solvent Type | Expected Solubility | Primary Interaction Type | Reference |
|---|---|---|---|
| Water | Low | Hydrophobic/Fluorophobic effect | nih.gov |
| Non-polar organic (e.g., hexane) | Low | Weak van der Waals forces | rsc.org |
| Polar aprotic (e.g., DMSO, acetone) | Moderate, but potential for reaction/degradation | Dipole-dipole interactions | nih.gov |
| Fluorous (e.g., perfluorohexane) | High | "Fluorous" interactions | rsc.org |
Polymer Chain Dynamics of this compound Copolymers
The study of polymer chain dynamics for copolymers containing this compound units is crucial for understanding their macroscopic properties. Computational methods, particularly at the mesoscopic scale, provide invaluable insights into how these polymer chains behave, aggregate, and form distinct morphologies in various environments.
Dissipative Particle Dynamics (DPD) is a powerful simulation method for investigating the self-assembly of block copolymers over longer time and length scales than accessible with full atomistic simulations. rsc.orgrsc.org In the context of a this compound copolymer, the DPD method models clusters of atoms as single beads, which interact through conservative, dissipative, and random forces. rsc.org This approach is particularly effective for fluorinated copolymers because the fluorine-containing segments are often immiscible with other polymer segments and with common solvents. nih.gov
Simulations can predict the self-assembly behavior and resulting microstructures, such as spherical micelles, cylinders, or lamellae, based on copolymer concentration and solvent selectivity. acs.org For instance, DPD simulations of fluorinated diblock copolymers have successfully analyzed the formation of various aggregates, with results showing qualitative agreement with experimental observations from microscopy techniques. rsc.org These simulations can guide the design of materials with specific microstructures for applications such as specialty films. rsc.org The interaction parameters between different beads (e.g., perfluorinated sections, non-fluorinated sections, and solvent) are a key input for these simulations and can be derived from atomistic calculations or experimental data.
| Bead (i) | Bead (j) | Interaction Parameter (aij) | Description |
|---|---|---|---|
| PFBO | PFBO | 25 | Interaction of like beads (baseline). |
| PFBO | Hydrocarbon Block | 80 | High repulsion due to immiscibility of fluorinated and hydrocarbon segments. nih.gov |
| PFBO | Solvent (Aprotic) | 75 | Significant repulsion, modeling the fluorophobic nature of the solvent. nih.gov |
| Hydrocarbon Block | Solvent (Aprotic) | 35 | Favorable interaction, modeling good solvation of the non-fluorinated block. |
Reaction Pathway Modeling and Catalytic Mechanism Exploration for this compound
Understanding the transformation of this compound into polymers or other chemical products requires a detailed map of the reaction pathways. Computational chemistry offers tools to move beyond simple static pictures of reactants and products, allowing for a thorough exploration of the entire potential energy surface.
Advanced approaches like the Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA) provide a framework for analyzing reaction mechanisms in great detail. smu.edu These methods examine the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state. smu.edu By analyzing the path's curvature and the vibrational modes of the reacting molecules, the reaction mechanism can be partitioned into distinct chemical phases, such as reactant preparation, bond breaking/forming at the transition state, and product relaxation. smu.edu
Computational Elucidation of this compound Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms involving complex molecules like this compound. researchgate.netmdpi.com DFT calculations can be used to determine the geometric structures and relative energies of all stationary points along a reaction pathway, including reactants, intermediates, transition states, and products. smu.edu
For the ring-opening polymerization of epoxides, DFT studies are critical for distinguishing between different potential mechanisms, such as coordination-insertion, anionic, or cationic pathways. acs.orgescholarship.org For a fluorinated epoxide, calculations would focus on the initial coordination of the monomer to a catalyst, the energetic barrier to the ring-opening step, and the subsequent propagation steps. DFT has been successfully used to investigate the ring-opening of other cyclic esters and carbonates, identifying the rate-limiting steps and showing how the catalyst and substrate interact. mdpi.commdpi.com For example, in the organocatalyzed polymerization of trimethylene carbonate, DFT calculations revealed that a dual-activation mechanism is energetically preferred over a direct nucleophilic attack and identified the ring-opening as the rate-determining step. mdpi.com
Catalytic Site Design and Optimization via Computational Methods
Computational modeling is instrumental in the rational design and optimization of catalysts for specific reactions like the polymerization of this compound. researchgate.net By building computational models of catalyst-substrate complexes, researchers can predict how changes to the catalyst's structure will impact its activity and selectivity.
For metal-catalyzed epoxide polymerizations, DFT is used to model the active site, which often involves a metal center such as Zn(II), Al(III), or Cr(III). acs.orgfrontiersin.orgnih.gov Key aspects that can be studied include:
Ligand Effects: The electronic and steric properties of ancillary ligands attached to the metal center can be systematically varied in simulations to see their effect on the reaction barriers. researchgate.net This allows for the in silico tuning of catalyst performance before attempting synthesis.
Monomer Coordination: Calculations can reveal how the this compound monomer binds to the catalytic center and the energetics of this initial step. escholarship.org
Stereoselectivity: For chiral epoxides, computational models can help explain and predict the stereochemistry of the resulting polymer by comparing the energy barriers for the insertion of different enantiomers. researchgate.net
Studies on the copolymerization of CO2 and other epoxides have shown that bimetallic catalysts often exhibit superior performance, a phenomenon that has been explored and rationalized through kinetic and computational studies. nih.govmdpi.com
| Catalyst System | Metal Center | Ancillary Ligand Type | Calculated Activation Barrier (kcal/mol) | Theoretical Implication |
|---|---|---|---|---|
| Cat-1 | Al(III) | Salen | 18.5 | Baseline activity. frontiersin.org |
| Cat-2 | Cr(III) | Salen | 15.2 | Cr(III) center shows higher predicted activity than Al(III). frontiersin.org |
| Cat-3 | Co(III) | Salen | 22.1 | Co(III) is predicted to be less active for this specific reaction. researchgate.net |
| Cat-4 | Cr(III) | Electron-Donating Salen | 14.1 | Electron-rich ligand enhances catalyst nucleophilicity, lowering the barrier. frontiersin.org |
| Cat-5 | Cr(III) | Bulky Salen | 17.8 | Increased steric hindrance around the active site raises the activation barrier. researchgate.net |
Reaction Energetics and Transition State Theory for this compound
Transition State Theory (TST) provides a fundamental link between the potential energy surface of a reaction and its rate. nih.gov It posits that the reaction rate is determined by the concentration of the "activated complex" at the transition state. chemrxiv.orgresearchgate.net Computational chemistry is used to calculate the necessary energetic terms to apply TST.
State-of-the-art ab initio calculations can determine the reaction thermochemistry with high accuracy. nih.govchemrxiv.org These methods allow for the calculation of key parameters that govern reaction kinetics:
Enthalpy of Activation (ΔH‡): The energy difference between the transition state and the reactants. copernicus.org
Entropy of Activation (ΔS‡): The change in disorder in forming the transition state from the reactants.
Gibbs Free Energy of Activation (ΔG‡): The ultimate determinant of the reaction rate, combining the enthalpic and entropic contributions (ΔG‡ = ΔH‡ - TΔS‡).
For the ring-opening polymerization of this compound, each step (initiation, propagation) would have its own transition state and associated activation energies. For instance, computational studies on the reaction of perfluoroaldehydes with HO₂ radicals have used high-level quantum chemistry methods to determine activation enthalpies and rate constants, showing how these values can be influenced by factors like carbon chain length and pressure. copernicus.org These theoretical tools provide a deep, quantitative understanding of the reaction's feasibility and speed under different conditions.
| Reaction Step | Parameter | Hypothetical Value | Unit | Significance |
|---|---|---|---|---|
| 1. Catalyst-Monomer Complexation | ΔH | -5.0 | kcal/mol | Exothermic binding of the epoxide to the catalyst. |
| ΔS | -15.0 | cal/(mol·K) | Loss of entropy as two molecules form one complex. | |
| ΔG | -0.53 | kcal/mol | Spontaneous formation of the reactant complex. | |
| 2. Ring-Opening Transition State | ΔH‡ | +15.2 | kcal/mol | Enthalpic barrier to open the epoxide ring. mdpi.com |
| ΔS‡ | -5.0 | cal/(mol·K) | Slightly more ordered structure in the transition state. | |
| ΔG‡ | +16.7 | kcal/mol | Overall free energy barrier; determines the reaction rate. mdpi.com | |
| 3. Product Formation (Single Insertion) | ΔH | -20.0 | kcal/mol | Highly exothermic ring-opening polymerization step. |
| ΔS | -8.0 | cal/(mol·K) | Overall entropy change for the step. | |
| ΔG | -22.4 | kcal/mol | Thermodynamically very favorable reaction step. |
Advanced Analytical Methodologies for Perfluorobutyloxirane Characterization
Spectroscopic Techniques in Perfluorobutyloxirane Analysis
Spectroscopy is indispensable for probing the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information regarding the atomic connectivity, functional groups, and molecular mass of the compound.
High-resolution NMR spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. thermofisher.com For this compound, ¹⁹F and ¹³C NMR are the most informative, while ¹H NMR is not applicable due to the absence of protons. acdlabs.com
¹⁹F NMR Spectroscopy : Given the eight fluorine atoms, ¹⁹F NMR provides the most detailed insights into the molecule's structure. The chemical shifts and coupling constants are highly sensitive to the electronic environment of each fluorine nucleus. jeolusa.com The fluorine atoms on the epoxide ring are chemically distinct from those on the ethyl side chain, leading to separate resonance signals. Furthermore, fluorine atoms within the perfluoroethyl group (CF₃ and CF₂) and the oxirane ring (CF and CF₂) are also non-equivalent, resulting in a complex but interpretable spectrum with characteristic splitting patterns due to ¹⁹F-¹⁹F spin-spin coupling. The reference standard for ¹⁹F NMR is typically trichlorofluoromethane (B166822) (CFCl₃), set at 0 ppm, with most organofluorine compounds showing negative chemical shifts. researchgate.net
¹³C NMR Spectroscopy : In ¹³C NMR, the signals for the carbon atoms are split into complex multiplets due to strong one-bond and two-bond carbon-fluorine (¹³C-¹⁹F) couplings, which can be as large as 280 Hz. jeolusa.com While complex, these spectra confirm the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) are not useful here, but broadband ¹⁹F decoupling can simplify the spectrum to single peaks for each carbon environment, confirming the carbon backbone. nanalysis.com
Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical shifts for fluorinated compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) |
|---|---|---|
| ¹⁹F | ||
| -CF₃ | ~ -80 to -85 | Triplet |
| -CF₂- | ~ -115 to -125 | Quartet of multiplets |
| -CF(O)- | ~ -150 to -160 | Multiplet |
| -CF₂(O) | ~ -110 to -120 | Multiplet |
| ¹³C | ||
| -CF₃ | ~ 118 | Quartet (due to ¹JCF) |
| -CF₂- | ~ 110 | Triplet (due to ¹JCF) |
| -CF(O)- | ~ 75-85 | Doublet (due to ¹JCF) |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups within a molecule. bellevuecollege.edunih.gov They are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. jasco-global.com
Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by very strong absorption bands associated with carbon-fluorine (C-F) bond stretching, typically found in the 1400-1000 cm⁻¹ region. The presence of the epoxide ring can be confirmed by the characteristic asymmetric C-O-C stretching vibration, which for fluorinated epoxides appears at a higher frequency compared to their non-fluorinated analogs.
Raman Spectroscopy : Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the carbon-carbon backbone and the symmetric C-F stretches, which may be weak or absent in the IR spectrum. nih.govhoriba.com The symmetric stretching of the epoxide ring is also observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. jasco-global.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
|---|---|---|---|
| C-F | Stretching | 1400 - 1000 (Very Strong) | 1400 - 1000 (Weak-Medium) |
| Epoxide Ring | Asymmetric Stretch (C-O-C) | 1250 - 1350 (Strong) | Weak or Inactive |
| Epoxide Ring | Symmetric Stretch ("Ring Breathing") | ~950 (Medium) | ~950 (Strong) |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. libretexts.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. libretexts.orggbiosciences.com
For this compound (C₄F₈O), the molecular ion peak would be expected at m/z 216. The high stability of the perfluoroalkyl chain leads to predictable fragmentation patterns. Common fragmentation pathways include the cleavage of C-C bonds and the loss of stable neutral fragments.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |
|---|---|---|
| 216 | [C₄F₈O]⁺ | (Molecular Ion) |
| 197 | [C₄F₇O]⁺ | F |
| 169 | [C₃F₇]⁺ | CFO |
| 147 | [C₃F₅O]⁺ | CF₃ |
| 119 | [C₂F₅]⁺ | C₂F₃O |
| 100 | [C₂F₄]⁺ | C₂F₄O |
Infrared and Raman Spectroscopy for Functional Group Analysis
Chromatographic Separations for this compound Isolation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or environmental matrices, as well as for assessing its purity. biomedpharmajournal.org The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Given its expected volatility, Gas Chromatography (GC) is an ideal technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and definitive identification. nih.gov
In GC, the sample is vaporized and travels through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. For fluorinated compounds, a non-polar or mid-polar column (e.g., 5% phenyl-polysiloxane) is often effective. The retention time is a characteristic property used for identification under specific conditions. The mass spectrometer detector then fragments the eluted compound, providing a mass spectrum that serves as a molecular fingerprint for positive identification. nih.govnotulaebotanicae.ro
Table 4: Typical GC-MS Parameters for Volatile Fluorinated Compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS) |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Injection Mode | Split/Splitless (Split ratio may vary, e.g., 20:1) researchgate.net |
| Injector Temp. | 250 °C |
| Oven Program | Initial 40°C, ramp to 280°C at 10°C/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS), especially those that are less volatile or thermally labile. nih.govnih.gov Although this compound itself is volatile, LC-MS methods could be developed for its analysis, particularly in complex matrices.
The most common mode for PFAS analysis is reversed-phase HPLC, using a C18 or similar hydrophobic stationary phase. wikipedia.org Separation occurs based on the compound's partitioning between the polar mobile phase (typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) and the non-polar stationary phase. wikipedia.orgresearchgate.net The MS detector, often a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity, which is crucial for trace-level analysis. nih.gov
Table 5: Typical HPLC-MS Parameters for PFAS Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with buffer (e.g., ammonium (B1175870) acetate) |
| Mobile Phase B | Methanol or Acetonitrile (B52724) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Gradient elution, starting with high %A, increasing to high %B |
| MS Detector | Electrospray Ionization (ESI) in negative ion mode |
| MS Analysis | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex chemical mixtures. ajrconline.org They offer enhanced sensitivity, resolution, and specificity, making them ideal for characterizing this compound and its derivatives. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. filab.fr It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ijpsjournal.com In the context of this compound, GC-MS is instrumental in separating and identifying the parent compound and any volatile byproducts or unreacted starting materials in a mixture. The sample, once vaporized, is separated based on the components' boiling points and affinity for the stationary phase within the GC column. ijpsjournal.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
For instance, in the analysis of fluorinated compounds, GC-MS can be used to identify and quantify various per- and polyfluoroalkyl substances (PFAS). nih.gov While direct analysis of some PFAS like perfluorocarboxylic acids (PFCAs) by GC-MS can be challenging without derivatization, the technique is highly effective for more volatile fluorinated compounds. nih.gov The use of thermal desorption (TD)-GC-MS has shown promise for the analysis of a broader range of PFAS, including PFCAs and their degradation products. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
For non-volatile, thermally labile, or polar compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. ajrconline.orgsaiflucknow.org It pairs the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. ajrconline.org This technique is particularly valuable for analyzing polymers and other materials derived from the polymerization of this compound.
LC-MS is a powerful tool for the specific detection and potential identification of chemicals within a complex mixture, offering high sensitivity and specificity. ajrconline.org In the analysis of complex biological and environmental samples, LC-MS/MS (tandem mass spectrometry) has proven to be highly effective for determining trace amounts of perfluorinated compounds. nih.gov The development of LC-MS/MS methods has enabled the sensitive quantification of various PFAS in diverse matrices. nih.govepa.gov
Table 1: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separates volatile and semi-volatile compounds based on boiling point and polarity, followed by mass analysis. ijpsjournal.com | Separates compounds based on their interaction with a stationary and mobile phase, followed by mass analysis. ajrconline.orgsaiflucknow.org |
| Analytes | Volatile and thermally stable compounds. chemijournal.com | Non-volatile, thermally labile, and polar compounds. ajrconline.org |
| Sample Prep | May require derivatization for polar compounds. nih.gov | Often requires less sample preparation. mdpi.com |
| Applications | Analysis of residual solvents, volatile byproducts. filab.fr | Characterization of polymers, non-volatile reaction products. nrel.gov |
| Sensitivity | High for volatile compounds. nih.gov | Very high, especially with tandem MS (LC-MS/MS). nih.gov |
Microscopic and Surface Characterization of this compound-Derived Materials
The performance and application of materials derived from this compound, such as polymers and coatings, are intrinsically linked to their morphology and surface characteristics. malvernpanalytical.com A suite of microscopic and surface-sensitive techniques is employed to gain a detailed understanding of these properties.
Electron Microscopy (SEM, TEM) for Morphological Studies
Electron microscopy techniques utilize a focused beam of electrons to generate high-resolution images of a material's microstructure. nanoscience.com
Scanning Electron Microscopy (SEM):
SEM provides detailed three-dimensional images of the surface topography of a material. nanoscience.com A focused electron beam scans the sample's surface, and the resulting signals, primarily secondary electrons, are detected to form an image. nanoscience.com For this compound-derived polymers, SEM is used to visualize the surface morphology, including features like porosity, film uniformity, and the presence of any aggregates or defects. The resolution of SEM can range from less than 1 nanometer to several nanometers. nanoscience.com
Transmission Electron Microscopy (TEM):
TEM offers even higher resolution than SEM and is used to study the internal structure of materials. uantwerpen.be A broad beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the material are used to form an image. nih.gov For this compound-based materials, TEM can reveal details about the dispersion of any incorporated nanoparticles, the phase morphology of polymer blends, and the crystalline structure of the polymer. uantwerpen.be Aberration-corrected TEM can achieve resolutions down to 0.05 nm. uantwerpen.be
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale. researchgate.net It uses a sharp probe attached to a flexible cantilever to scan the sample surface. researchgate.net By measuring the deflection of the cantilever, a three-dimensional topographic map of the surface is generated with nanometer resolution. mdpi.com
AFM is particularly useful for characterizing the surfaces of this compound-derived polymers and coatings. researchgate.net It can provide information on surface roughness, the size and distribution of domains in a polymer blend, and the morphology of thin films. mdpi.com Beyond topography, AFM can also probe local mechanical properties like adhesion and elasticity, providing a comprehensive understanding of the material's surface behavior. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com The sample is irradiated with X-rays, causing the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical bonding environment. thermofisher.com
For materials derived from this compound, XPS is invaluable for confirming the presence and chemical state of fluorine, carbon, and oxygen on the surface. malvernpanalytical.com This information is critical for verifying the successful incorporation of the fluorinated monomer into a polymer backbone and for understanding the surface chemistry of coatings, which dictates properties like wettability and biocompatibility. XPS can provide quantitative elemental analysis and can also be used for depth profiling to investigate the compositional changes as a function of depth from the surface. wikipedia.org
Table 2: Summary of Microscopic and Surface Characterization Techniques
| Technique | Information Obtained | Typical Resolution | Application to this compound-Derived Materials |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, microstructure. nanoscience.com | <1 nm to several nm. nanoscience.com | Imaging surface features, porosity, and film uniformity. |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, nanoparticle dispersion. uantwerpen.be | Down to 0.05 nm. uantwerpen.be | Visualizing internal morphology and phase separation. |
| Atomic Force Microscopy (AFM) | 3D surface topography, roughness, local mechanical properties. researchgate.netmdpi.com | Nanometer scale. mdpi.com | Characterizing surface texture and nanomechanical properties. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states. wikipedia.orgmalvernpanalytical.com | Top 1-10 nm of the surface. wikipedia.org | Verifying surface chemistry and fluorination. |
Environmental Behavior and Degradation Pathways of Perfluorobutyloxirane
Environmental Fate and Transport Mechanisms of Perfluorobutyloxirane
The movement and distribution of this compound in the environment are governed by a combination of its chemical and physical properties interacting with various environmental compartments. itrcweb.org Factors such as its perfluorinated alkyl chain and the polar epoxide group dictate its behavior in the atmosphere, water, and soil. itrcweb.org
Industrial facilities can be a source of PFAS emissions into the atmosphere through stacks, which can lead to both short- and long-range air transport. nccoast.org Once in the atmosphere, these compounds can be deposited on land and water through wet and dry deposition, with some studies estimating a deposition timescale of a few days for certain PFAS. nccoast.org For related compounds, models have been developed to simulate the atmospheric degradation of precursors and their subsequent transport and deposition as persistent PFCAs globally. rsc.org While empirical evidence for long-range atmospheric transport of some particle-bound PFAS is debated, it remains a recognized pathway for environmental distribution. nih.gov The presence of trees and phytoremediation systems can sometimes unintentionally promote the direct volatilization of contaminants from the subsurface into the atmosphere by altering groundwater levels and increasing the vertical concentration gradient. nih.gov
The physical-chemical properties of PFAS, such as negligible vapor pressure and high water solubility for compounds like PFOA, suggest they will accumulate in surface waters, with oceans being the primary reservoir. nih.gov this compound, containing a polar epoxide group, is expected to be water-soluble. The introduction of specific functional groups can significantly improve the aqueous solubility of complex molecules. nih.gov
In aquatic environments, PFAS distribute between the water column, sediment, and biota. nih.govrsc.org Studies on various PFAS have shown that they are predominantly found in the water phase, a critical factor for fate modeling and risk assessment. nih.gov For instance, in studies of the Vaal River in South Africa, perfluoropentanoic acid (PFPeA) was measured in high concentrations in water, while perfluorooctane (B1214571) sulfonate (PFOS) was the dominant compound in biota. nih.gov Similarly, in Baiyangdian Lake, China, PFOA was the dominant PFC in the lake water, while PFOS dominated in sediments and aquatic animals. rsc.org The distribution is influenced by the compound's specific properties and local environmental conditions, including industrial activities. rsc.orgnih.gov The high heterogeneity of aquatic environments, influenced by local geology and water chemistry, plays a significant role in structuring the distribution of aquatic species and, by extension, the contaminants they may accumulate. copernicus.org
Sorption, the process by which chemicals bind to solid particles like soil and sediment, is a key process controlling their mobility in the environment. semanticscholar.orgepa.gov For PFAS, this behavior is complex and influenced by the compound's hydrophobic perfluorinated tail and its hydrophilic functional group. nih.gov The extent of sorption is associated with the hydrophobicity of the PFAS molecule. nih.gov
Research has shown that for many PFAS, sorption cannot be explained by a single soil or sediment property. nih.gov While soil organic carbon (OC) content is a factor, its correlation with the sorption coefficient (Kd) can be weak when considered alone. nih.govnih.gov Other properties, such as pH and clay content, also have a significant effect on sorption, and multiple regression models often better explain the observed behavior. nih.gov
The chain length of the PFAS is a critical determinant of its sorption behavior. Long-chain PFAS, such as PFOS, tend to sorb more strongly and irreversibly to soil and sediment compared to short-chain PFAS, like perfluorobutane sulfonic acid (PFBS). nih.gov This is reflected in their respective organic carbon-water (B12546825) partitioning coefficients (KOC).
Table 1: Comparison of Organic Carbon-Water Partitioning Coefficients (KOC) for Select PFAS This table presents data for well-studied PFAS to infer the potential behavior of this compound, a short-chain compound.
| Compound | Abbreviation | Chain Length | KOC (mL g⁻¹) | Reference |
|---|---|---|---|---|
| Perfluorooctane sulfonic acid | PFOS | C8 | 710 | nih.gov |
| Perfluorooctanoic acid | PFOA | C8 | 96 | nih.gov |
| Perfluorobutane sulfonic acid | PFBS | C4 | 17 | nih.gov |
Given its short C4 backbone, this compound is expected to exhibit relatively weak sorption to soil and sediment, similar to PFBS, making it potentially more mobile in subsurface environments.
Aqueous Solubility and Distribution in Aquatic Systems
Advanced Oxidation Processes for this compound Degradation
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making perfluorinated compounds highly resistant to natural degradation. mdpi.com This persistence has driven research into destructive technologies, with Advanced Oxidation Processes (AOPs) being a primary focus. researchgate.netresearchgate.net AOPs utilize highly reactive species, such as hydroxyl radicals, to break down complex pollutants. mdpi.commdpi.com
Photolytic degradation involves the use of light energy, typically UV, to break down chemical compounds. pharmaguideline.com This can occur through direct photolysis, where the molecule itself absorbs light, or through indirect processes where light activates an oxidant (like hydrogen peroxide) or a photocatalyst (like titanium dioxide) to generate reactive oxygen species. mdpi.comnih.gov The rate of photolytic degradation is dependent on factors like the intensity of the light and the quantity of energy absorbed by the molecule. researchgate.net
While many PFAS are resistant to direct photolysis, UV-based AOPs have shown promise. A UV/S₂O₈²⁻ system, for example, can generate sulphate radicals capable of degrading PFCAs. researchgate.net However, the efficiency of these processes can be influenced by water matrix components, such as carbonate ions, which can have both inhibitory and enhancing effects on degradation depending on the specific contaminant and AOP system. mdpi.com For some fluorinated compounds, photolytic degradation has been shown to proceed effectively, though the specific pathways and products are highly dependent on the molecular structure and reaction conditions. mdpi.comnih.gov
In situ chemical oxidation (ISCO) is a remediation technology that involves injecting strong chemical oxidants into the subsurface to destroy contaminants. enviro.wiki Commonly used oxidants include Fenton's reagent (hydrogen peroxide and an iron catalyst), permanganate, and persulfate. enviro.wikieeer.org These agents generate powerful radicals that can oxidize a wide range of organic compounds. eeer.orgnih.gov
The effectiveness of chemical oxidation for PFAS is variable. The extreme stability of the C-F bond makes many perfluorinated compounds resistant to oxidation by common AOPs. researchgate.net However, the presence of other functional groups can create reactive "soft spots" in a molecule. mdpi.com For this compound, the epoxide ring represents such a potential site for initial attack. Epoxides can undergo ring-opening reactions, for instance, promoted by acids or other catalysts. rsc.org Research on fluorinated polyesters containing epoxide units has shown that fluorination can, in some cases, accelerate degradation by increasing the susceptibility of nearby carbonyl groups to nucleophilic attack. rsc.org This suggests that the epoxide functionality in this compound could be a key target for chemical oxidation, potentially initiating a degradation cascade that leads to the cleavage of C-F bonds.
Table 2: Overview of Common Chemical Oxidants and Their Applicability This table summarizes general information on oxidants used for persistent organic pollutants, which could be applied to this compound.
| Oxidant System | Primary Reactive Species | Typical Target Contaminants | Key Considerations | References |
|---|---|---|---|---|
| Fenton's Reagent (H₂O₂ + Fe²⁺) | Hydroxyl Radical (•OH) | Aromatic hydrocarbons, chlorinated solvents | Highly reactive but requires acidic pH; generates heat and gas. | eeer.orgnavy.mil |
| Permanganate (MnO₄⁻) | Permanganate ion | Chlorinated alkenes (e.g., TCE, PCE) | Effective over a wider pH range; can be persistent in the subsurface. | eeer.orgnavy.mil |
| Persulfate (S₂O₈²⁻) | Sulfate Radical (SO₄•⁻) | Wide range of organics, including chlorinated and non-chlorinated compounds | Requires activation (heat, alkaline pH, iron); can be more stable than hydroxyl radicals. | researchgate.netenviro.wiki |
| Ozone (O₃) | Ozone, Hydroxyl Radical (•OH) | Unsaturated compounds (alkenes), phenols | Strong oxidant but has limited stability and transport in the subsurface. | enviro.wiki |
Successful degradation of this compound via chemical oxidation would depend on selecting an oxidant system capable of attacking the epoxide ring or other vulnerable parts of the molecule, leading to its eventual mineralization. navy.mil
Electrochemical Degradation of Perfluorinated Compounds
Electrochemical oxidation (EO) has emerged as a promising technology for the degradation of persistent perfluorinated compounds. pops.intnih.gov This method utilizes an electrical current to generate highly reactive species, such as hydroxyl radicals (•OH), at the surface of an anode, which can then attack and break down the robust chemical structure of PFAS. nih.gov The process can lead to the cleavage of the carbon-carbon backbone and, ultimately, the mineralization of the compounds into fluoride (B91410) ions, carbon dioxide, and water. nih.gov
The degradation of PFAS via electrochemical methods is influenced by several factors, including the type of electrode material, current density, pH of the solution, and the presence of other substances in the water. nih.gov Anodes with high oxygen evolution potential, such as boron-doped diamond (BDD) and certain metal oxides like Ti4O7, are particularly effective for PFAS degradation because they favor the direct oxidation of the compounds and the production of powerful oxidizing agents. nih.govacs.org
For many perfluoroalkyl acids (PFAAs), the degradation process is believed to be initiated by a direct electron transfer from the carboxylate or sulfonate headgroup to the anode. nih.gov This initial step leads to the formation of a perfluoroalkyl radical, which then undergoes a series of reactions, including hydrolysis and decarboxylation, resulting in the sequential removal of CF2 units. nih.gov
While no specific studies on this compound were found, its structure suggests potential electrochemical degradation pathways. The oxirane ring is a strained, three-membered ether, which could be susceptible to electrochemical ring-opening reactions. This could be followed by the degradation of the perfluorinated butyl chain, similar to what is observed for other short-chain PFAS. The presence of the ether oxygen might also influence the degradation mechanism, as seen in the degradation of perfluoroalkyl ether carboxylic acids where C-O bond cleavage is a significant pathway. fluorine1.ru
Table 1: Electrochemical Degradation of Selected Perfluorinated Compounds
| Compound | Electrode Material | Conditions | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Perfluorooctanoic acid (PFOA) | Boron-Doped Diamond (BDD) | Current density: 14 mA cm⁻² | Up to 100% degradation in 3-4 hours | nih.gov |
| Perfluorooctane sulfonic acid (PFOS) | Boron-Doped Diamond (BDD) | Current density: 14 mA cm⁻² | 65-80% degradation in wastewater | nih.gov |
| Perfluorobutanoic acid (PFBA) | Not Specified | Current density: 50 mA/cm² | >95% removal in 8 hours | pops.int |
| 6:2 Fluorotelomer sulfonate (6:2 FTSA) | Boron-Doped Diamond (BDD) | Current density: 14 mA cm⁻² | 42-52% degradation in wastewater | nih.gov |
Biotransformation and Biodegradation of this compound
The biotransformation and biodegradation of highly fluorinated compounds like this compound are generally considered to be very slow or insignificant in the environment. nih.govnih.gov The strength and stability of the carbon-fluorine (C-F) bond make these compounds highly resistant to microbial attack. nih.gov However, research has shown that some polyfluorinated substances, which contain non-fluorinated parts, can undergo biotransformation, although this often results in the formation of persistent perfluorinated metabolites. researchgate.net
For a compound like this compound, the perfluorinated butyl chain is expected to be highly recalcitrant to microbial degradation. However, the oxirane ring represents a potential site for enzymatic attack. Epoxides are known to be reactive and can be targeted by enzymes such as epoxide hydrolases. nih.gov
While direct microbial degradation pathways for this compound have not been documented, insights can be drawn from studies on other fluorinated compounds. The biodegradation of polyfluorinated compounds often initiates at a non-fluorinated functional group or a less fluorinated part of the molecule. waocp.com For example, fluorotelomer alcohols can be microbially transformed through the oxidation of the alcohol group, leading to the formation of poly- and perfluorinated carboxylic acids. researchgate.net
In the case of this compound, a hypothetical microbial degradation pathway could involve the enzymatic opening of the oxirane ring. This could be initiated by an epoxide hydrolase, leading to the formation of a diol. nih.gov Subsequent enzymatic reactions could potentially lead to further transformation of the molecule, although the complete mineralization of the perfluorobutyl chain is considered unlikely based on current knowledge of PFAS biodegradation. nih.govnih.gov The ultimate metabolites would likely be shorter-chain perfluorinated acids, which are known to be persistent.
Table 2: Microbial Biotransformation of Selected Fluorinated Compounds
| Compound | Microorganism/System | Key Transformation | Resulting Metabolites | Reference |
|---|---|---|---|---|
| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Soil and wastewater bacteria | Oxidation of alcohol group | Perfluorooctanoic acid (PFOA) and other PFCAs | researchgate.net |
| 6:2 Fluorotelomer alcohol (6:2 FTOH) | Pseudomonas butanovora | Oxidation | 5:3 Acid (a polyfluorinated carboxylic acid) | portlandpress.com |
| Perfluorooctanoic acid (PFOA) | Acidimicrobium sp. strain A6 | Reductive defluorination | Shorter-chain PFCAs (C4-C7) | nih.govnih.gov |
| Perfluorooctane sulfonic acid (PFOS) | Acidimicrobium sp. strain A6 | Reductive defluorination | Shorter-chain PFCAs | nih.govnih.gov |
The enzymatic degradation of perfluorinated compounds is a significant challenge due to the high energy of the C-F bond. nih.gov While enzymes capable of cleaving C-F bonds, known as dehalogenases, exist, they are generally not effective against the highly fluorinated structures of PFAS. nih.gov
For this compound, the most probable point of enzymatic attack would be the oxirane ring. Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to form corresponding diols. nih.gov This reaction does not involve C-F bond cleavage but would represent an initial biotransformation step. The resulting perfluorinated diol would likely be more water-soluble but still highly persistent.
Research into the enzymatic degradation of other PFAS is ongoing. Some studies have proposed that under certain conditions, reductive defluorination can occur, catalyzed by microbial enzymes. nih.govnih.gov This process involves the removal of fluorine atoms and their replacement with hydrogen. However, the specific enzymes responsible for the degradation of highly fluorinated compounds like PFOA and PFOS in organisms such as Acidimicrobium sp. have not yet been fully characterized. nih.govnih.gov
Table 3: Enzymes Potentially Involved in the Biotransformation of Fluorinated Compounds
| Enzyme Class | Potential Action on Fluorinated Compounds | Example Substrates (Not this compound) | Reference |
|---|---|---|---|
| Epoxide Hydrolases | Ring-opening of epoxide functionality | Aromatic epoxides | nih.govnih.gov |
| Dehalogenases | Cleavage of carbon-halogen bonds | Chlorinated and some fluorinated alkanes | nih.gov |
| Oxygenases | Incorporation of oxygen, potentially initiating degradation | Fluorotelomer alcohols, aromatic hydrocarbons | nih.gov |
| Reductive Dehalogenases | Reductive cleavage of carbon-halogen bonds | Perchloroethylene, some evidence for PFOA/PFOS | nih.gov |
The biodegradability of fluorinated compounds is highly dependent on the specific chemical structure and the environmental conditions. Studies on fluorinated surfactants have shown varied results under aerobic and anaerobic conditions. mdpi.com For instance, one study found that a particular fluorinated surfactant was readily biodegradable under both aerobic and anaerobic conditions, while another nonionic fluorinated surfactant showed limited degradation under aerobic conditions and no degradation under anaerobic conditions. mdpi.com An anionic fluorinated surfactant was found to be resistant to degradation under both conditions. mdpi.com
For this compound, it is anticipated that the perfluorobutyl chain would render the molecule persistent under both aerobic and anaerobic conditions. While the oxirane ring could be a site for initial transformation, complete mineralization is unlikely. Under anaerobic conditions, some highly halogenated compounds can undergo reductive dehalogenation, but this has been observed to be a very slow process for PFAS. Aerobic degradation pathways for PFAS are also generally limited, often leading to the formation of stable, perfluorinated metabolites. researchgate.net
Table 4: Biodegradability of Selected Fluorinated Surfactants
| Compound Type | Aerobic Biodegradability | Anaerobic Biodegradability | Reference |
|---|---|---|---|
| Fluorinated Surfactant 1 (unspecified structure) | Readily biodegradable | Readily biodegradable | mdpi.com |
| Nonionic Fluorinated Surfactant 2 | 35-77% degradation in 28 days | Not degraded | mdpi.com |
| Anionic Fluorinated Surfactant 3 | Not degraded | Not degraded | mdpi.com |
Emerging Applications of Perfluorobutyloxirane in Advanced Materials Science
Fluorinated Polymer Synthesis and Functionalization with Perfluorobutyloxirane
This compound-Based Coatings and Films
Integration of this compound in Advanced Functional Materials
Similarly, efforts to find information on the integration of this compound into advanced functional materials for specific applications were largely unsuccessful.
Optical and Electronic Applications
The optical and electronic properties of fluoropolymers are of significant interest due to their low refractive indices and excellent dielectric properties. nih.govresearchgate.netdaikinchemicals.com Research in this area often focuses on materials like polytetrafluoroethylene (PTFE) and its composites. nih.gov However, specific data on the optical and electronic characteristics of polymers derived from this compound could not be located. The general electrical properties of fluoropolymers are well-established, showcasing low dielectric constants and high-frequency stability, but these findings are not specific to this compound-based materials. daikinchemicals.com
Membrane Technologies and Separations
Perfluoropolymers are recognized for their potential in gas separation membranes due to their high permeability and selectivity for certain gases. rsc.orgmdpi.comrsc.orgresearchgate.net The development of high-performance membranes often involves the use of monomers like perfluorodioxolanes. mdpi.comrsc.org Despite the relevance of fluorinated materials in membrane technology for applications such as gas separation and water purification, there is no significant body of research detailing the use of this compound for creating such membranes. uts.edu.aumdpi.comecu.edu.au
Advanced Composite Materials
The incorporation of this compound into advanced composite materials presents a compelling avenue for enhancing their performance characteristics. While specific research on this compound in this domain is nascent, the well-documented effects of other fluorinated epoxides provide a strong indication of its potential contributions as a matrix resin, a surface modifier for fillers, and a functional additive.
Furthermore, the inherent thermal stability associated with fluorinated compounds suggests that incorporating this compound could enhance the thermal resistance of the composite matrix. This would allow the composite material to be used in higher temperature environments without significant loss of mechanical properties.
As a surface modifier for fillers, this compound can play a crucial role in improving the interfacial adhesion between the filler particles (such as glass, carbon, or ceramic fillers) and the polymer matrix. researchgate.netsibran.ru A strong interface is paramount for effective stress transfer from the matrix to the reinforcement, thereby maximizing the composite's strength and stiffness. rsc.org Treating filler surfaces with this compound can create a fluorinated interlayer that is more compatible with a fluorinated matrix or can introduce specific chemical functionalities that can bond with the matrix resin. This improved compatibility and bonding can reduce the likelihood of delamination and micro-cracking at the filler-matrix interface under load.
Below is a table summarizing the anticipated effects of incorporating this compound into advanced composite materials, based on the known properties of similar fluorinated epoxides.
| Role of this compound | Anticipated Effect on Composite Properties | Underlying Mechanism |
| Matrix Resin Component | Enhanced hydrophobicity and oleophobicity | Lowering of surface energy due to fluorine atoms. |
| Improved thermal stability | High bond strength of C-F bonds. | |
| Surface Modifier for Fillers | Improved filler-matrix adhesion | Creation of a compatible, low-energy fluorinated interlayer. researchgate.netsibran.ru |
| Enhanced stress transfer | Stronger interfacial bonding between filler and matrix. rsc.org | |
| Functional Additive | Reduced surface friction | Low surface energy imparted by fluorine. |
| Increased chemical resistance | Inherent inertness of fluorinated compounds. | |
| Modified curing behavior | Influence on resin cross-linking reactions. conicet.gov.ar |
Innovative Materials Design Principles Utilizing this compound Structural Motifs
The unique structural characteristics of this compound, namely its reactive oxirane ring and the perfluorinated butyl chain, offer significant potential for the design of innovative materials with tailored functionalities. The principles guiding this design are centered on leveraging the distinct properties imparted by the fluorine atoms and the versatility of the epoxide chemistry. mdpi.comnanografi.comuni.lu
The incorporation of this compound structural motifs is a key strategy in the design of fluorinated polymers with controlled architectures . The ring-opening polymerization of this compound, either as a homopolymer or as a copolymer with other monomers, allows for the synthesis of polymers with a high density of fluorine atoms. sibran.ru This process can be controlled to produce linear, branched, or even hyperbranched polymers. rsc.org The resulting fluorinated polymers are expected to exhibit low surface energy, high thermal stability, and excellent chemical resistance. By carefully selecting co-monomers and controlling the polymerization conditions, it is possible to fine-tune the mechanical properties, solubility, and processability of the resulting polymers. For example, copolymerization with non-fluorinated monomers can be used to balance the rigidity of the fluorinated segments with more flexible chains, leading to materials with a desirable combination of properties.
The reactive nature of the epoxide group in this compound also makes it a valuable building block for the development of self-healing and responsive materials . nih.govidtechex.com The oxirane ring can be functionalized to introduce reversible cross-links into a polymer network. For instance, it can be reacted with compounds that form dynamic covalent bonds, which can break and reform under specific stimuli such as heat or light. This would enable a material to repair itself after damage. Furthermore, the presence of the polar C-F bonds can be exploited to create materials that are responsive to external stimuli like electric or magnetic fields. nih.gov The ability to tailor the responsiveness of these materials opens up applications in areas such as soft robotics, smart coatings, and drug delivery. mdpi.comnih.gov
A significant area of application for this compound structural motifs is in the creation of materials with tailored surface properties . researchgate.netdiva-portal.orgnumberanalytics.com By grafting this compound onto the surface of a material, it is possible to create a highly hydrophobic and oleophobic surface. This is due to the strong tendency of the perfluorinated chains to migrate to the surface and orient themselves to minimize the surface energy. This principle can be applied to a wide range of substrates, including textiles, metals, and other polymers, to impart properties such as water repellency, anti-fouling, and reduced friction. The ability to precisely control the surface chemistry at the molecular level allows for the design of surfaces with complex patterns of wettability and adhesion, which is of interest for applications in microfluidics and biomedical devices. nih.gov
The following table outlines the design principles and potential applications of materials incorporating this compound structural motifs.
| Design Principle | Key Feature of this compound | Resulting Material Property | Potential Application |
| Design of Fluorinated Polymers with Controlled Architectures | Polymerizable oxirane ring, perfluorinated chain | High fluorine content, controlled topology (linear, branched) | High-performance polymers, low-k dielectrics. rsc.org |
| Development of Self-Healing and Responsive Materials | Reactive epoxide for functionalization | Reversible cross-linking, stimulus-responsive behavior | Self-healing coatings, smart actuators, drug delivery systems. nih.govillinois.edu |
| Creation of Materials with Tailored Surface Properties | Low surface energy of perfluorinated chains | Superhydrophobicity, oleophobicity, low friction | Water-repellent textiles, anti-fouling surfaces, low-friction coatings. acs.org |
Future Research Directions and Unanswered Questions in Perfluorobutyloxirane Chemistry
Development of Green Chemistry Approaches for Perfluorobutyloxirane Synthesis
The synthesis of this compound traditionally involves methods that may not align with the principles of green chemistry. Future research must prioritize the development of more sustainable synthetic routes.
Key Research Objectives:
Atom Economy: Current synthetic methods should be re-evaluated to improve atom economy, maximizing the incorporation of all reactant materials into the final product and minimizing waste. acs.org The development of catalytic processes that avoid the use of stoichiometric reagents is a primary goal.
Energy Efficiency: Research into synthetic methods that can be conducted at ambient temperature and pressure is crucial to reduce the energy requirements and environmental impact of production. acs.org
Safer Solvents and Reagents: A significant focus should be on replacing hazardous solvents and reagents with greener alternatives. nih.gov This includes exploring the use of bio-based solvents or solvent-free reaction conditions. nih.govwhiterose.ac.uk The ideal solvent would have minimal toxicity, a low environmental life cycle impact, and pose no major safety risks. acs.org
Catalyst Development: The design of highly efficient and selective catalysts is paramount. This includes exploring biocatalysis, which can offer high specificity and reduce the need for protecting groups, thereby simplifying synthetic processes and reducing waste. acs.orgrsc.org
Renewable Feedstocks: Investigation into the use of renewable resources as starting materials for this compound synthesis is a long-term goal for a sustainable chemical industry. rsc.orgmdpi.com
Unanswered Questions:
Can enzymatic or microbial processes be effectively harnessed for the synthesis of this compound or its precursors?
What are the most viable catalytic systems that can achieve high yields and selectivity under environmentally benign conditions?
How can the principles of circular economy be integrated into the lifecycle of this compound, from synthesis to disposal? rsc.org
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for this compound
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Reagents | Often stoichiometric and potentially hazardous | Catalytic and less toxic |
| Solvents | Typically volatile organic compounds (VOCs) | Benign solvents (e.g., water, supercritical fluids) or solvent-free |
| Energy Input | Often requires high temperatures and pressures | Aims for ambient conditions |
| Waste Generation | Can produce significant amounts of byproducts | Minimized through high atom economy and catalysis |
| Feedstock Source | Primarily fossil fuel-based | Potential for renewable and bio-based sources |
Multiscale Modeling and Simulation Advancements for this compound Systems
Multiscale modeling is a powerful tool for understanding complex chemical systems by integrating information across different scales of time and space. wikipedia.org Advancements in this area are crucial for predicting the behavior of this compound in various environments.
Key Research Objectives:
Bridging Scales: Develop and refine computational methods that can seamlessly bridge the gap from the quantum mechanical level (for understanding reaction mechanisms) to the macroscopic level (for predicting bulk properties and environmental fate). nih.govnih.gov
Reaction Dynamics: Utilize high-level quantum chemical calculations to elucidate the detailed mechanisms of this compound reactions, including polymerization and degradation pathways.
Material Properties Prediction: Employ molecular dynamics simulations to predict the physical and chemical properties of polymers and other materials derived from this compound. This can guide the design of new materials with desired characteristics. nih.gov
Environmental Interactions: Model the interactions of this compound with environmental components such as soil, water, and biological molecules to better understand its transport, persistence, and potential for bioaccumulation. wisdomlib.org
High-Performance Computing: Leverage advances in high-performance computing and machine learning to handle the complexity of multiscale simulations and to analyze large datasets generated from these models. emetsoc.org
Unanswered Questions:
How can we accurately model the long-term degradation of this compound-derived polymers in complex environmental systems?
What are the key molecular parameters that govern the toxicity and bioaccumulation potential of this compound and its byproducts?
Can computational models reliably predict the performance of new catalysts for green synthesis before they are experimentally tested?
Advanced Characterization Techniques for In-Situ Studies of this compound Reactions
To fully understand the reaction kinetics and mechanisms involving this compound, it is essential to study these processes as they occur in real-time. In-situ characterization techniques provide a window into the dynamic evolution of reacting systems. nih.gov
Key Research Objectives:
Real-Time Monitoring: Develop and apply in-situ spectroscopic techniques (e.g., Raman, Infrared, NMR) to monitor the concentration of reactants, intermediates, and products during this compound reactions. cip.com.cn This provides invaluable kinetic data.
Microscopy under Reaction Conditions: Utilize advanced microscopy techniques, such as in-situ Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), to visualize the morphological changes of materials during polymerization or degradation. numberanalytics.comnumberanalytics.com
Combined Techniques: Integrate multiple in-situ techniques to obtain a more comprehensive understanding of the chemical and physical transformations occurring. For example, combining spectroscopic and microscopic methods can correlate changes in chemical composition with structural evolution.
High-Throughput Screening: Develop in-situ methods compatible with high-throughput experimentation to rapidly screen catalysts and reaction conditions for the synthesis and modification of this compound-based materials.
Unanswered Questions:
What are the transient intermediates formed during the polymerization of this compound, and how do they influence the final polymer structure?
How do reaction conditions (temperature, pressure, catalyst) affect the reaction pathways at the molecular level in real-time?
Can we develop in-situ techniques to monitor the degradation of this compound in simulated environmental conditions, providing direct evidence of its persistence or breakdown?
Table 2: Advanced In-Situ Characterization Techniques for this compound Studies
| Technique | Information Gained | Application in this compound Research |
| In-Situ Raman Spectroscopy | Vibrational modes of molecules, chemical bond changes. cip.com.cn | Monitoring polymerization kinetics, identifying functional group transformations. |
| In-Situ Infrared (IR) Spectroscopy | Functional group analysis, reaction progress. cip.com.cn | Studying reaction mechanisms and identifying intermediates. |
| In-Situ Nuclear Magnetic Resonance (NMR) | Molecular structure, chemical environment of nuclei. cip.com.cn | Elucidating polymer microstructure and reaction pathways. |
| In-Situ Transmission Electron Microscopy (TEM) | Nanoscale morphology and structural dynamics. numberanalytics.com | Visualizing polymer particle formation and growth. |
| In-Situ Atomic Force Microscopy (AFM) | Surface topography and mechanical properties at the nanoscale. numberanalytics.com | Observing surface changes during degradation or functionalization. |
Sustainable Management and Remediation Strategies for this compound in the Environment
Given the persistence of many per- and polyfluoroalkyl substances (PFAS), it is imperative to develop effective and sustainable strategies for the management and remediation of any potential environmental contamination by this compound.
Key Research Objectives:
Biodegradation and Bioremediation: Investigate the potential for microbial degradation of this compound. nih.gov This includes identifying and engineering microorganisms or enzymes capable of cleaving the highly stable carbon-fluorine bond. wisdomlib.org While challenging, this represents a highly desirable green remediation approach.
Advanced Oxidation Processes (AOPs): Explore the efficacy of AOPs, such as ozonation, Fenton-like reactions, and photocatalysis, for the destructive removal of this compound from water and soil.
Adsorption Technologies: Develop and optimize novel adsorbent materials, such as modified activated carbon, biochar, or ion-exchange resins, for the efficient removal of this compound from contaminated water sources. mdpi.com
Phytoremediation: Assess the potential of certain plant species to uptake and accumulate or degrade this compound from soil and water. nih.gov
Unanswered Questions:
What are the complete degradation pathways of this compound under various remediation conditions, and are any of the degradation products more toxic or persistent than the parent compound?
Can hybrid remediation systems, combining for example adsorption and biodegradation, offer a more effective and sustainable solution for this compound contamination?
How does the environmental matrix (e.g., soil type, water chemistry) affect the efficiency and byproducts of different remediation technologies for this compound?
Table 3: Potential Remediation Technologies for this compound
| Remediation Technology | Principle | Potential Advantages | Key Research Challenges |
| Bioremediation | Microbial or enzymatic degradation. nih.gov | Environmentally friendly, potentially low cost. | Identifying effective microorganisms, slow degradation rates. |
| Advanced Oxidation Processes | Generation of highly reactive radicals to break down the molecule. | Rapid and destructive. | High energy consumption, potential for harmful byproducts. |
| Adsorption | Binding of the compound to the surface of a material. mdpi.com | High removal efficiency, applicable to various water matrices. | Disposal of spent adsorbent, regeneration of materials. |
| Phytoremediation | Use of plants to remove or degrade contaminants. nih.gov | Low cost, aesthetically pleasing. | Slow process, limited to shallow contamination, plant disposal. |
Q & A
Q. What are the established synthetic routes for perfluorobutyloxirane, and how can purity be optimized?
this compound is typically synthesized via fluorination of epoxide precursors using fluorinating agents like SF₄ or HF in controlled environments. Purity optimization involves fractional distillation under inert atmospheres (e.g., nitrogen) to minimize hydrolysis. Post-synthesis characterization via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) is critical to confirm structural integrity and detect impurities .
Q. What analytical techniques are recommended for detecting this compound in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for quantifying trace levels in water and soil. Solid-phase extraction (SPE) pre-concentration improves detection limits. For air samples, thermal desorption coupled with GC-MS is effective. Cross-validation using isotope-labeled internal standards ensures accuracy .
Q. How should acute toxicity assays for this compound be designed?
Follow OECD Test No. 423 guidelines for acute oral toxicity in rodent models. Dose-response studies (e.g., 0–500 mg/kg) over 14 days with endpoints like mortality, organ weight, and histopathology are essential. Include negative controls and validate results with positive controls (e.g., PFOS). Statistical analysis via ANOVA or non-parametric tests (if data are non-normal) is required .
Q. What are the environmental persistence metrics for this compound, and how are they measured?
Assess half-life in water, soil, and air using OECD 307 (aerobic degradation) and 308 (anaerobic degradation) protocols. Measure degradation products via high-resolution mass spectrometry (HRMS). Bioaccumulation potential is evaluated using the octanol-water partition coefficient (log K₀w) and biomagnification factors in aquatic food chains .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for this compound be resolved?
Conduct a meta-analysis of existing studies, tabulating variables such as exposure duration, model organisms, and analytical methods (Table 1). Use statistical tools like random-effects models to account for heterogeneity. Experimental replication under standardized conditions (e.g., ISO guidelines) reduces variability. Triangulate findings with in vitro mechanistic studies (e.g., receptor binding assays) .
Table 1: Key Variables for Meta-Analysis of Toxicity Data
| Variable | Example Parameters |
|---|---|
| Exposure Duration | Acute (≤24h) vs. Chronic (≥30 days) |
| Model Organism | Daphnia magna vs. Danio rerio |
| Detection Method | LC-MS/MS vs. ELISA |
Q. What computational approaches predict this compound’s reactivity in novel chemical environments?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model reaction pathways, such as ring-opening polymerization. Molecular dynamics (MD) simulations predict solvent interactions and diffusion coefficients. Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy) .
Q. How can long-term environmental fate studies be designed to account for PFAS cross-contamination?
Implement nested sampling designs with spatially stratified sites (e.g., 100 soil and 50 groundwater locations) to capture variability. Use ultra-clean sampling protocols (e.g., Teflon-free equipment) and blanks to detect background contamination. Analyze for co-occurring PFAS via non-targeted HRMS to identify confounding factors .
Q. What methodologies address challenges in quantifying this compound degradation intermediates?
Employ suspect screening with HRMS libraries (e.g., NIST PFAS Database) and fragmentation pattern matching. Use stable isotope tracers (e.g., ¹³C-labeled compounds) to track transformation pathways. Collaborative inter-laboratory studies improve reproducibility and data harmonization .
Q. How can mechanistic studies elucidate this compound’s endocrine disruption potential?
Use in vitro reporter gene assays (e.g., ER/AR CALUX) to assess receptor activation. Combine with transcriptomic profiling (RNA-seq) to identify dysregulated pathways. Cross-reference with in vivo endpoints (e.g., vitellogenin levels in fish) to establish biological relevance .
Q. What interdisciplinary frameworks integrate chemical, toxicological, and environmental data for risk assessment?
Adopt the Source–Pathway–Receptor model, integrating:
- Source : Industrial emission inventories.
- Pathway : Hydrological transport modeling.
- Receptor : Population-level exposure assessments.
Bayesian networks or machine learning (e.g., random forests) synthesize multi-modal data, prioritizing high-risk scenarios .
Methodological Notes
- Data Contradictions : Use funnel plots to assess publication bias in meta-analyses .
- Safety Protocols : Regular peroxide testing (starch-iodide paper) and inhibitor replenishment (e.g., BHT) are mandatory for lab handling .
- Ethical Compliance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
